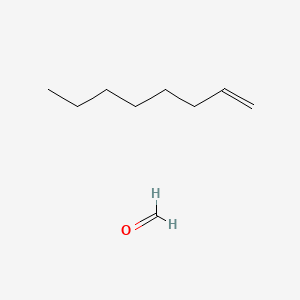

Formaldehyde;oct-1-ene

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

75660-33-2 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

formaldehyde;oct-1-ene |

InChI |

InChI=1S/C8H16.CH2O/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1H2 |

InChI Key |

NBJUABGZAPYHIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C.C=O |

Origin of Product |

United States |

Fundamental Reaction Pathways Involving Formaldehyde and Oct 1 Ene

The Prins Reaction

The Prins reaction involves the acid-catalyzed addition of an aldehyde, in this case, formaldehyde (B43269), to an alkene, oct-1-ene. wikipedia.orgunacademy.comnrochemistry.comjk-sci.com The reaction can be steered toward different products, including 1,3-diols, homoallylic alcohols, or dioxane derivatives, by carefully controlling parameters such as temperature, solvent, and the stoichiometry of the reactants. wikipedia.orgunacademy.comorganic-chemistry.org

General Principles and Mechanistic Considerations

The mechanism of the Prins reaction commences with the activation of formaldehyde by a protic or Lewis acid catalyst. nrochemistry.comjk-sci.com This activation involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, forming a highly reactive oxonium ion. wikipedia.orgnrochemistry.com

The electron-rich double bond of oct-1-ene then acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde. This electrophilic addition results in the formation of a key intermediate: a β-hydroxy carbocation. unacademy.comjk-sci.combrandeis.edu The stability of this carbocation is a crucial factor in the reaction's progression. In the case of oct-1-ene, the initial addition would lead to a secondary carbocation, which is relatively stable and poised for subsequent transformations.

The fate of this β-hydroxy carbocation intermediate dictates the final product of the reaction and is influenced by the surrounding reaction environment. The primary pathways this intermediate can follow are:

Capture by a nucleophile: If a nucleophile, such as water, is present in the reaction medium, it can attack the carbocation, leading to the formation of a 1,3-diol. wikipedia.orgjk-sci.com

Proton elimination: The carbocation can lose a proton from an adjacent carbon atom, resulting in the formation of an unsaturated alcohol, specifically a homoallylic alcohol. wikipedia.orgunacademy.com

Reaction with excess formaldehyde: In the presence of an excess of formaldehyde, the carbocation can be trapped by a second molecule of formaldehyde, initiating a cyclization process that yields a 1,3-dioxane (B1201747). wikipedia.orgunacademy.com

Formation of Acyclic Products from Oct-1-ene and Formaldehyde

Under specific conditions, the reaction between oct-1-ene and formaldehyde can be directed to favor the formation of acyclic products. These products are primarily 1,3-difunctionalized compounds and homoallylic alcohols.

The synthesis of 1,3-difunctionalized compounds, particularly 1,3-diols, from oct-1-ene and formaldehyde is typically achieved in the presence of a protic acid, such as sulfuric acid, and water. wikipedia.orgunacademy.com Following the formation of the β-hydroxy carbocation, water acts as a nucleophile and attacks the positively charged carbon. A final deprotonation step then yields the 1,3-diol. If the reaction is conducted in a different nucleophilic solvent, such as acetic acid, the corresponding 1,3-diester can be formed. wikipedia.org

Table 1: Influence of Nucleophile on 1,3-Difunctionalized Product Formation

| Alkene | Aldehyde | Catalyst | Nucleophile/Solvent | Major Product |

|---|---|---|---|---|

| Oct-1-ene | Formaldehyde | H₂SO₄ | Water | Nonane-1,3-diol |

| Oct-1-ene | Formaldehyde | H₂SO₄ | Acetic Acid | 3-Hydroxy-nonyl acetate |

The formation of homoallylic alcohols from oct-1-ene and formaldehyde occurs when the reaction conditions favor the elimination of a proton from the β-hydroxy carbocation intermediate. brandeis.edu This pathway is more common in the absence of a strong nucleophile to trap the carbocation. wikipedia.orgunacademy.com The elimination of a proton from the carbon adjacent to the carbocation results in the formation of a new double bond, yielding an unsaturated alcohol. This process is mechanistically similar to an E1 elimination reaction. stackexchange.com

Table 2: Reaction Conditions Favoring Homoallylic Alcohol Synthesis

| Alkene | Aldehyde | Catalyst | Conditions | Major Product |

|---|---|---|---|---|

| Oct-1-ene | Formaldehyde | Lewis Acid (e.g., BF₃) | Anhydrous, Non-nucleophilic solvent | Non-3-en-1-ol |

| Oct-1-ene | Formaldehyde | Protic Acid (e.g., H₂SO₄) | Anhydrous, Higher temperatures | Non-3-en-1-ol |

Cyclization Pathways: Dioxane Formation with Excess Formaldehyde

When the Prins reaction is carried out with an excess of formaldehyde, a cyclization pathway becomes dominant, leading to the formation of a 1,3-dioxane. wikipedia.orgunacademy.comjk-sci.com In this scenario, after the initial formation of the β-hydroxy carbocation, this intermediate is trapped by a second molecule of formaldehyde acting as a nucleophile. This results in a new carbocationic intermediate which then undergoes an intramolecular cyclization to form the six-membered dioxane ring. wikipedia.org Low reaction temperatures generally favor the formation of these cyclic acetals. wikipedia.orgunacademy.com For oct-1-ene, this would result in a substituted 1,3-dioxane.

Scope and Limitations of the Prins Reaction with Oct-1-ene

The Prins reaction is a powerful synthetic tool, but its application with oct-1-ene has certain limitations. As a terminal, unactivated alkene, oct-1-ene is less reactive than more substituted or activated alkenes like styrene (B11656). nih.gov Consequently, harsher reaction conditions may be required to achieve reasonable conversion, which can sometimes lead to side reactions such as polymerization of the alkene or the formation of undesired byproducts.

Furthermore, controlling the selectivity between the formation of the 1,3-diol, the homoallylic alcohol, and the dioxane can be challenging and is highly dependent on precise control of the reaction conditions. nrochemistry.com For instance, the presence of even trace amounts of water in a reaction intended to produce the homoallylic alcohol can lead to the formation of the 1,3-diol as a significant byproduct. The inherent stability of the secondary carbocation formed from oct-1-ene could also potentially lead to rearrangements, although this is less common in the standard Prins reaction compared to other carbocation-mediated processes. Despite these limitations, the Prins reaction remains a viable method for the functionalization of oct-1-ene, providing access to a range of valuable oxygenated compounds.

The Ene Reaction (Alder-Ene Reaction)

The Ene reaction, also known as the Alder-Ene reaction, is a pericyclic chemical reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org The reaction proceeds through a six-electron, cyclic transition state, resulting in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.orgthieme-connect.de Thermal ene reactions typically require high temperatures, though the use of Lewis acid catalysts can facilitate the reaction at significantly lower temperatures. wikipedia.orgorganic-chemistry.org

Formaldehyde as an Enophile in Intermolecular Ene Reactions with Oct-1-ene

In the carbonyl-ene reaction, a carbonyl compound acts as the enophile. nih.gov Formaldehyde (CH₂O) is a particularly reactive enophile due to its electrophilicity and low steric hindrance. wikipedia.orgbrandeis.edu Oct-1-ene serves as the "ene" component, providing the reactive π-bond and the necessary allylic hydrogens on carbon 3.

The reaction involves the attack of the oct-1-ene double bond on the carbonyl carbon of formaldehyde, with the simultaneous transfer of an allylic hydrogen from the C3 position of oct-1-ene to the carbonyl oxygen. This process results in the formation of a new carbon-carbon bond between C1 of oct-1-ene and the formaldehyde carbon, and a new oxygen-hydrogen bond, while the double bond of the alkene shifts to the C1-C2 position.

Alkenes with more substituted vinylic carbons are generally more reactive in Lewis acid-catalyzed ene reactions due to the development of positive charge at the central carbon of the ene in the transition state. wikipedia.org

Mechanistic Delineation: Concerted vs. Stepwise Processes

The mechanism of the carbonyl-ene reaction has been a subject of detailed investigation, with the primary debate centering on whether the process is concerted or stepwise.

Thermal Reactions: For uncatalyzed, thermal ene reactions, experimental evidence and computational studies strongly support a concerted, though often asynchronous, mechanism. wikipedia.orgnih.gov This pathway is designated as [σ2s + π2s + π2s] under Woodward-Hoffmann rules. wikipedia.org DFT calculations for the thermal reaction of propene with formaldehyde suggest a concerted mechanism proceeding through an envelope-like transition state. wikipedia.org

Lewis Acid-Catalyzed Reactions: The introduction of a Lewis acid catalyst, which coordinates to the carbonyl oxygen of formaldehyde, significantly accelerates the reaction. nih.gov However, it also complicates the mechanistic picture. Lewis acid catalysis can proceed through either a concerted mechanism with a highly polar transition state or a stepwise mechanism involving a zwitterionic or carbocationic intermediate. wikipedia.orgbrandeis.edu The more reactive the ene or the enophile-Lewis acid complex, the more likely the reaction is to be stepwise. wikipedia.org Recent investigations suggest that some Lewis acid-catalyzed ene reactions that appear stepwise may involve an intermediate that more closely resembles a π-complex rather than a fully formed open carbocation, distinguishing it from the classic Prins reaction. brandeis.edu

| Condition | Predominant Mechanism | Transition State / Intermediate | Key Characteristics |

|---|---|---|---|

| Thermal (Uncatalyzed) | Concerted (Asynchronous) | Six-membered cyclic transition state | Single transition state; bond formation and hydrogen transfer occur in one step. psiberg.com |

| Lewis Acid Catalyzed | Concerted or Stepwise | Polar transition state or zwitterionic/π-complex intermediate | Pathway depends on reactants and catalyst; lower activation energy than thermal reaction. wikipedia.orgnih.gov |

Formation of Homoallylic Alcohols via Carbonyl-Ene Reaction

A key synthetic application of the carbonyl-ene reaction is the formation of homoallylic alcohols. brandeis.edu In the reaction between formaldehyde and oct-1-ene, the product is non-2-en-1-ol. The reaction leads to the formation of a new C-C bond and a hydroxyl group, with a shift of the double bond to a more substituted position.

The general transformation is as follows: Oct-1-ene + Formaldehyde → Non-2-en-1-ol

This reaction provides a direct, atom-economical route to this unsaturated alcohol, which is a useful intermediate in organic synthesis.

Intramolecular Variants in Oct-1-ene Derived Systems

Intramolecular ene reactions (IMEC) are generally more facile than their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org These reactions are valuable for constructing cyclic systems with high regio- and stereoselectivity. nih.gov

If the formaldehyde enophile and the oct-1-ene ene components were part of the same molecule, a cyclization reaction could occur. The classification of these reactions depends on the position of the tether connecting the ene and enophile moieties. Oppolzer classified thermal and Lewis acid-catalyzed intramolecular ene reactions into three main types (I, II, and III), with a fourth type later added by Snider. wikipedia.org

For a hypothetical substrate derived from oct-1-ene, the structure of the tether would determine the resulting ring size and stereochemistry. For example, in a Type I reaction of a 1,6-diene system, a five-membered ring is preferentially formed. nih.gov The geometry of the approach between the reacting groups, which is controlled by the tether, dictates the orbital overlap and the stereochemical outcome of the reaction. wikipedia.org

Hydroformylation Utilizing Formaldehyde as a C1 Source

Hydroformylation, or the "oxo process," is a major industrial process that converts an alkene into an aldehyde by adding a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org The reaction typically uses synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), under high pressure and temperature in the presence of a transition metal catalyst. wikipedia.org

Recent advancements focus on using "syngas surrogates" to avoid the handling of highly toxic and flammable CO gas. researchgate.netepo.org Formaldehyde is one such surrogate, capable of decomposing under reaction conditions to provide the necessary CO and H₂ in situ. wikipedia.orgresearchgate.netresearchgate.net

General Principles of Alkene Hydroformylation

The most common catalysts for hydroformylation are based on rhodium and cobalt. wikipedia.orgacs.org The generally accepted mechanism for rhodium-catalyzed hydroformylation of an alkene like oct-1-ene is the Heck-Breslow mechanism. acs.org

The key steps in the catalytic cycle are:

Catalyst Activation: A precatalyst forms the active catalytic species, typically a hydridocarbonyl complex like HRh(CO)L₂ (where L is a ligand, e.g., a phosphine).

Olefin Coordination: The alkene (oct-1-ene) coordinates to the metal center, usually displacing a weakly bound ligand.

Migratory Insertion: The alkene inserts into the rhodium-hydride bond. For a terminal alkene like oct-1-ene, this can occur in two ways, leading to either a linear or a branched alkyl-rhodium intermediate. The choice of ligands and reaction conditions heavily influences the regioselectivity (linear vs. branched product ratio).

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond to form an acyl-rhodium complex.

Oxidative Addition & Reductive Elimination: Hydrogen gas (from syngas or a surrogate) adds to the metal complex, and the aldehyde product is subsequently eliminated, regenerating the catalyst.

Formaldehyde as an Alternative Carbon Monoxide Source

In the realm of industrial organic synthesis, hydroformylation represents a pivotal process for the production of aldehydes from alkenes. Traditionally, this reaction relies on synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), which poses significant handling and safety challenges due to the high toxicity and gaseous nature of carbon monoxide. Formaldehyde has emerged as a viable and safer liquid alternative, capable of serving as a surrogate for both CO and hydrogen. researchgate.net This approach circumvents the direct use of pressurized syngas, enhancing the operational safety and simplicity of the process.

The in situ generation of carbon monoxide and hydrogen from formaldehyde can be facilitated by a catalyst, often the same rhodium complex that catalyzes the hydroformylation itself. researchgate.net This dual-catalyst system or single catalyst capable of performing two functions simplifies the reaction setup. researchgate.net The decomposition of formaldehyde provides the necessary building blocks for the subsequent formylation of the alkene, making it an attractive method for synthesizing aldehydes with high efficiency. researchgate.netscielo.org.mx

Reaction Mechanisms in Formaldehyde-Mediated Hydroformylation of Oct-1-ene

The conversion of oct-1-ene to aldehydes using formaldehyde as the carbonyl source can proceed through two primary mechanistic pathways, both initiated by the interaction of formaldehyde with a metal catalyst, typically a rhodium complex.

This mechanism mirrors the traditional hydroformylation process, with the key difference being the in situ generation of syngas. The reaction is initiated by the catalytic decomposition of formaldehyde into carbon monoxide and hydrogen. scielo.org.mx One proposed approach involves using two distinct rhodium catalysts: one optimized for the decomposition of formaldehyde (e.g., a Rh-BINAP complex) and another for the hydroformylation of the alkene (e.g., a Rh-xantphos complex). researchgate.netscielo.org.mx

Once CO and H₂ are generated in the reaction medium, the classical Heck-Breslow cycle for hydroformylation commences. A rhodium hydride complex, formed from the catalyst precursor, coordinates with oct-1-ene. This is followed by the migratory insertion of the alkene into the rhodium-hydride bond, forming a rhodium-octyl intermediate. Subsequent coordination of a CO molecule and its insertion into the rhodium-carbon bond yields a rhodium-acyl species. The cycle concludes with oxidative addition of H₂ and subsequent reductive elimination of the final aldehyde product (nonanal or 2-methyloctanal), regenerating the rhodium hydride catalyst.

An alternative, more direct pathway that avoids the generation of free syngas is the hydroacylation mechanism. scielo.org.mx This pathway is believed to proceed through the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a C-H bond of formaldehyde to the metal center (e.g., a Rh(I) complex) to form a hydride-formyl metal species (M(H)(CHO)). scielo.org.mx

Alkene Insertion: Oct-1-ene then coordinates to this metal complex and inserts into the metal-hydride (M-H) bond. This step generates an alkyl-formyl metal intermediate.

Reductive Elimination: The final step is the reductive elimination of the alkyl and formyl ligands, which couple to form the aldehyde product. This step regenerates the active catalyst, allowing it to re-enter the catalytic cycle. scielo.org.mx

Experimental and theoretical studies on the hydroformylation of 1-hexene (an alkene similar to oct-1-ene) with formaldehyde using a cationic bis(diphosphine)rhodium complex have provided evidence supporting this hydroacylation mechanism. scielo.org.mx

Regioselective Synthesis of Aldehydes from Oct-1-ene

The hydroformylation of a terminal alkene like oct-1-ene can yield two isomeric aldehyde products: the linear aldehyde (n-nonanal) and the branched aldehyde (2-methyloctanal). Controlling the regioselectivity of this reaction to favor the commercially more valuable linear aldehyde is a primary objective. scialert.net When using formaldehyde as a syngas substitute, high regioselectivity for the linear product can be achieved through the careful selection of catalysts and ligands. researchgate.net

Rhodium-based catalysts modified with specific phosphine (B1218219) ligands are particularly effective in directing the reaction towards linear aldehydes. rsc.org The steric and electronic properties of the ligands play a crucial role in influencing the regiochemical outcome. Bulky ligands, for example, tend to favor the anti-Markovnikov addition of the hydride to the alkene, leading to the formation of the terminal rhodium-alkyl species and, consequently, the linear aldehyde. Research has demonstrated that using a dual-catalyst system or a single rhodium complex with a combination of phosphine ligands can achieve excellent regioselectivities, with linear-to-branched (l:b) ratios of up to 98:2. researchgate.net

Factors such as catalyst concentration, temperature, and the partial pressure of the in situ generated CO and H₂ also influence the regioselectivity. scialert.net For instance, in conventional rhodium-catalyzed hydroformylation of 1-octene (B94956), a lower partial pressure of CO generally increases the selectivity for the linear aldehyde. scialert.netdocsdrive.com

| Catalyst System | Conditions | Linear:Branched Ratio (l:b) | Reference |

|---|---|---|---|

| Rh(I) complex with mixed phosphine ligands | Formaldehyde as syngas source | Up to 98:2 | researchgate.net |

| HRh(CO)[P(OPh)₃]₃ | Syngas (CO/H₂), 363 K, 1.5 MPa | Up to 11.5:1 | scialert.net |

| Rh(acac)(CO)₂ / DPONP ligand | Syngas, >100 °C | >9:1 | rsc.org |

| Rh(I) with chiral macrocyclic bis(phosphine) | Syngas, Force-modulated | 1.2:1 to 1.9:1 | acs.org |

Other Related Carbon-Carbon Bond Forming Transformations

Multi-component Reactions Incorporating Formaldehyde and Oct-1-ene

Formaldehyde is a highly reactive C1 building block that is widely used in various multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product. researchgate.net While specific documented MCRs involving formaldehyde, oct-1-ene, and a third component are specialized, the principles of known MCRs can be applied.

A prominent example of a reaction that fits this category is the Prins reaction . The Prins reaction consists of the electrophilic addition of an aldehyde, in this case, formaldehyde, to an alkene such as oct-1-ene. wikipedia.org The reaction is typically catalyzed by a protic or Lewis acid, which activates the formaldehyde. The resulting carbocation intermediate is then captured by a nucleophile, which can be a third component added to the reaction mixture. wikipedia.org

The outcome of the Prins reaction is highly dependent on the reaction conditions and the nucleophile used: wikipedia.org

In the presence of water as the third component, the reaction yields a 1,3-diol.

If acetic acid is used instead of water, the corresponding 1,3-diacetate ester is formed.

In the absence of an external nucleophile, the intermediate can lose a proton to form an allylic alcohol. wikipedia.org

With an excess of formaldehyde, the reaction can lead to the formation of a 1,3-dioxane. wikipedia.org

While some studies have noted that simple alkyl-substituted alkenes like 1-octene can be unreactive in certain catalytic asymmetric Prins reactions that are optimized for aryl olefins, the fundamental reaction remains a key pathway for C-C bond formation. nih.govacs.org Other MCRs, such as the Povarov reaction (for synthesizing quinolines) or A³ coupling (amine-alkyne-aldehyde), typically involve different types of substrates but highlight the versatility of formaldehyde as a key component in constructing complex molecular architectures. beilstein-journals.org

Electrophilic Addition to the Oct-1-ene Double Bond by Formaldehyde

The reaction between formaldehyde and oct-1-ene is a classic example of an electrophilic addition, specifically known as the Prins reaction. This reaction involves the acid-catalyzed addition of an aldehyde to an alkene. The products of this reaction are highly dependent on the specific conditions employed, such as temperature, solvent, and the nature of the acid catalyst.

The fundamental mechanism begins with the activation of formaldehyde by an acid catalyst, typically a Brønsted or Lewis acid. The acid protonates the carbonyl oxygen of formaldehyde, forming a highly electrophilic oxonium ion. This cation is then susceptible to attack by the nucleophilic π-bond of the oct-1-ene molecule.

The attack by the oct-1-ene double bond on the activated formaldehyde results in the formation of a β-hydroxy carbocation intermediate. The stability of this carbocation is a key factor in the subsequent reaction steps. For oct-1-ene, the initial addition will follow Markovnikov's rule, leading to a more stable secondary carbocation at the C2 position of the original octene chain.

The fate of this carbocation intermediate dictates the final product distribution. There are three primary pathways that this intermediate can follow:

Formation of a 1,3-Diol: In the presence of a nucleophilic solvent such as water, the carbocation can be trapped by a water molecule. Subsequent deprotonation yields a 1,3-diol. For the reaction with oct-1-ene, this would result in the formation of octane-1,3-diol.

Formation of an Allylic Alcohol: If the reaction is carried out in the absence of a strong nucleophile, the carbocation can undergo elimination of a proton. This results in the formation of an unsaturated alcohol, also known as an allylic alcohol. In the case of oct-1-ene, this pathway would lead to the formation of non-1-en-3-ol.

Formation of a 1,3-Dioxane: When an excess of formaldehyde is used, the carbocation intermediate can be trapped by a second molecule of formaldehyde. This is followed by an intramolecular cyclization to form a six-membered ring structure known as a 1,3-dioxane.

It is important to note that the reactivity of the alkene plays a significant role in the Prins reaction. Research has shown that while aryl olefins, such as styrene, readily undergo this reaction, alkyl-substituted alkenes like 1-octene may be unreactive under certain optimized conditions developed for asymmetric intermolecular Prins reactions. nih.gov This highlights the nuanced nature of this reaction and the importance of catalyst and condition selection for achieving the desired transformation with less reactive alkenes.

The following interactive table summarizes the potential products from the electrophilic addition of formaldehyde to oct-1-ene and the general conditions that favor their formation.

| Product Name | Product Structure | Favored Conditions |

| Octane-1,3-diol | CH₃(CH₂)₄CH(OH)CH₂CH₂OH | Aqueous acidic conditions (e.g., H₂SO₄ in water) |

| Non-1-en-3-ol | CH₂(CH)CH(OH)(CH₂)₅CH₃ | Anhydrous conditions, higher temperatures |

| 4-Hexyl-1,3-dioxane (B14739647) | Excess formaldehyde, low temperatures |

Mechanistic Investigations of Formaldehyde Oct 1 Ene Transformations

Elucidation of Reaction Intermediates

The transient species formed during the reaction of formaldehyde (B43269) and oct-1-ene dictate the ultimate chemical outcome. Spectroscopic and kinetic studies, coupled with trapping experiments, have been instrumental in identifying and characterizing these intermediates.

In the presence of an acid catalyst, either Brønsted or Lewis acid, formaldehyde is activated through protonation or coordination to the carbonyl oxygen. wikipedia.orgnih.gov This activation generates a highly electrophilic oxonium ion, specifically the hydroxymethyloxonium ion (H₂C=OH⁺), which is a key intermediate. wikipedia.org This species possesses a significant positive charge on the carbon atom, rendering it susceptible to nucleophilic attack by the π-bond of an alkene like oct-1-ene. wikipedia.org The formation of these oxonium ions is a critical first step in initiating the Prins reaction. nih.gov In superacidic media (e.g., HF/MF₅ where M is As or Sb), more complex oxonium species such as hydroxymethyl(methylidene)oxonium salts can be formed and isolated, providing direct evidence for the existence of these highly reactive electrophiles. nih.gov The reactivity of the oxonium ion is central to the carbon-carbon bond-forming step of the Prins reaction. wikipedia.orgacs.org

The generation of the active electrophile can also occur from formaldehyde oligomers, such as paraformaldehyde or 1,3,5-trioxane. acs.orgresearchgate.net Computational studies suggest that the reaction may proceed through the addition of the alkene to an acid-activated formaldehyde oligomer, which then acts as the source of the reactive oxonium species. acs.orgnih.gov

Following the electrophilic attack of the oxonium ion on the double bond of oct-1-ene, the classical mechanism postulates the formation of a β-hydroxy carbocation intermediate. wikipedia.orgbrandeis.edu This secondary carbocation is located at the C2 position of the original octene chain. The fate of this carbocationic species is highly dependent on the reaction conditions. wikipedia.orgunacademy.com It can be trapped by a nucleophile (such as water or acetate), lose a proton to form an unsaturated alcohol, or react with another molecule of formaldehyde. wikipedia.orgbrandeis.edu

However, recent mechanistic and computational studies have challenged the universal existence of a discrete, symmetrically-solvated carbocation intermediate. acs.orgbeilstein-journals.orgnih.gov Some investigations suggest that the transformation may proceed via a concerted or highly asynchronous mechanism, particularly in the presence of specific catalysts or in aqueous media, thereby avoiding a free carbocation. acs.orgnih.gov In these pathways, the nucleophilic capture or proton loss occurs concurrently with the C-C bond formation. beilstein-journals.org For instance, DFT calculations have indicated a concerted path that directly forms a 1,3-diol without the intervention of a carbocation. nih.gov Isotope labeling experiments have also supported a concerted, asynchronous addition of an acid-activated formaldehyde oligomer to the olefin in certain catalytic systems. acs.orgnih.gov The mechanism may shift between a stepwise pathway involving a distinct carbocation and a concerted pathway depending on the stability of the potential carbocation and the nature of the catalyst and solvent system. uni-koeln.de

Hydroformylation, or the oxo process, traditionally involves the reaction of an alkene with carbon monoxide and hydrogen. wikipedia.org However, formaldehyde has emerged as a promising surrogate for syngas (a mixture of CO and H₂) in a process known as transfer hydroformylation. rsc.orgrsc.org This reaction is catalyzed by transition metal complexes, typically involving rhodium or cobalt. wikipedia.orgrsc.org

The catalytic cycle of hydroformylation is characterized by several key organometallic intermediates. The process is initiated by the formation of a metal-hydride complex, which is the active catalytic species. wikipedia.orgthieme-connect.de For example, in rhodium-catalyzed systems, a rhodium-hydride species is formed in situ. rsc.org The alkene (oct-1-ene) then coordinates to the metal center, followed by migratory insertion of the alkene into the metal-hydride bond to form a metal-alkyl intermediate. wikipedia.org Subsequently, coordination of carbon monoxide (generated from formaldehyde) and its insertion into the metal-alkyl bond leads to the formation of a metal-acyl intermediate. wikipedia.orgrsc.org The final aldehyde product is typically released through hydrogenolysis or reductive elimination from the acyl intermediate, regenerating the metal-hydride catalyst. wikipedia.org In-situ spectroscopic techniques like IR have been used to observe the disappearance and regeneration of rhodium hydride species during the reaction. thieme-connect.de

| Transformation | Key Intermediate Class | Specific Example/Structure | Method of Characterization/Evidence |

|---|---|---|---|

| Prins Reaction | Oxonium Ion | Hydroxymethyloxonium ion (H₂C=OH⁺) | Postulated in mechanism wikipedia.org, Isolation in superacids nih.gov |

| Prins Reaction | Carbocation | β-Hydroxy secondary carbocation | Classical mechanism brandeis.edu, Product distribution analysis wikipedia.org, Challenged by computational studies beilstein-journals.orgnih.gov |

| Hydroformylation | Metal-Hydride | H-Rh(CO)n(L)m | In-situ IR and NMR spectroscopy rsc.orgthieme-connect.de, Mechanistic postulate wikipedia.org |

| Hydroformylation | Metal-Acyl | (R-CO)-Rh(CO)n(L)m | Isolation of stable analogues rsc.org, Mechanistic postulate wikipedia.org |

Computational and Theoretical Studies

To gain a deeper, molecular-level understanding of the reaction dynamics, computational chemistry has become an indispensable tool. Quantum chemical calculations provide detailed information about the energies and structures of reactants, intermediates, transition states, and products.

Ab initio (from first principles) calculations are employed to map the potential energy surface (PES) for the reaction between formaldehyde and alkenes. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. u-szeged.hu By calculating the energy for a large number of molecular geometries, a global PES can be constructed. researchgate.net For the formaldehyde molecule itself, a global PES has been developed using high-level ab initio methods such as CCSD(T) and MR-CI, which accurately describes various dissociation channels. researchgate.net

In the context of the Prins reaction, ab initio methods like the Møller-Plesset perturbation theory (MP2) have been used to study the addition of formaldehyde dimers to alkenes. researchgate.net These studies help in revealing the structure of transition states and key intermediates, and in determining thermochemical parameters of the reaction. researchgate.net Such calculations have shown that 1,3-dioxanes can be formed from a π-complex between the formaldehyde dimer and the alkene without passing through a separate σ-complex intermediate. researchgate.net The potential energy profiles calculated using these methods provide fundamental insights into the reaction pathway and the feasibility of different mechanistic proposals. wayne.edunih.gov

Density Functional Theory (DFT) has become a widely used computational method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations are particularly valuable for locating and characterizing the geometry of transition states—the highest energy point along a reaction coordinate. researchgate.netrsc.org

For the Prins reaction of formaldehyde and alkenes, DFT studies have been used to trace reaction paths and compare the energetics of different proposed mechanisms. beilstein-journals.orgscielo.br These analyses have provided evidence for alternative, non-ionic pathways and have identified novel hemiacetal intermediates that were not considered in the classical mechanism. beilstein-journals.orgnih.gov By calculating the energies of reactants, transition states, and products, DFT can be used to determine the activation barriers (activation energies) for each step of the reaction. nih.govdntb.gov.ua For example, DFT calculations have shown that in some systems, a concerted pathway for 1,3-diol formation has a lower activation barrier than the stepwise pathway involving a carbocation. beilstein-journals.org Similarly, in the study of hydroformylation, DFT has been used to investigate the isomerization of octene and to elucidate the detailed pathway for alkene isomerization, which is a critical step in achieving high selectivity. researchgate.netacs.org

| Reaction/Step | Computational Method | System Studied | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Isoprene Hydroformylation (Overall) | DFT-CC / DLPNO–CCSD(T) | Isoprene + H₂/CO (Rh/dppe catalyst) | 105.5 - 112.0 | acs.org |

| Ethynylation of Formaldehyde (H transfer) | DFT | C₂H₂ + H₂CO on Cu₂O(100) | 138.0 (1.43 eV) | rsc.org |

| Methyl Radical Addition to Formaldehyde | MP4/6-31G* (with spin annihilation) | CH₃• + H₂CO | 26.4 (6.3 kcal/mol) | wayne.edu |

Molecular Dynamics Simulations of Reaction Pathways

While large-scale molecular dynamics (MD) simulations specifically for the formaldehyde and oct-1-ene reaction are not extensively documented in publicly available literature, the underlying principles are well-established through computational studies on similar, smaller systems, such as the reaction of formaldehyde with ethylene (B1197577) or propylene (B89431). researchgate.netrsc.org These theoretical investigations typically employ methods like Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations to map the potential energy surface of the reaction. researchgate.net This approach allows researchers to identify transition states, intermediates, and the lowest energy reaction pathways.

Computational studies on the cycloaddition of formaldehyde and ethylene have shown that stepwise reaction mechanisms involving diradicaloid intermediates are often more energetically favorable than concerted pathways. researchgate.net These calculations involve optimizing the geometry of all critical points (reactants, transition states, intermediates, products) and characterizing them through frequency calculations to confirm their nature on the potential energy surface. researchgate.net For the reaction between formaldehyde and an alkene, two primary stepwise mechanisms are typically considered: one initiated by the formation of a C-C bond and the other by the initial formation of a C-O bond. researchgate.net

In the context of the Prins reaction, which is the acid-catalyzed addition of an aldehyde to an alkene, computational models are crucial for elucidating the complex reaction network. jk-sci.comorganic-chemistry.org The reaction begins with the protonation of formaldehyde, making it a more potent electrophile. The subsequent attack by the oct-1-ene double bond leads to a β-hydroxyl carbocation intermediate. jk-sci.com The fate of this intermediate is highly dependent on reaction conditions. Theoretical calculations help predict the energy barriers for various subsequent steps, such as nucleophilic attack by a solvent molecule, cyclization, or elimination, which dictate the final product distribution.

The table below illustrates typical energetic data obtained from DFT calculations for a related formaldehyde-alkene reaction, highlighting the preference for a stepwise mechanism.

| Reaction Pathway | Species | Relative Energy (kcal/mol) | Method |

| Stepwise (C-C first) | Reactants (Formaldehyde + Propylene) | 0.0 | DFT (B3LYP) |

| Transition State 1 (C-C formation) | +25.8 | DFT (B3LYP) | |

| Diradical Intermediate | +5.2 | DFT (B3LYP) | |

| Transition State 2 (Ring closure) | +8.7 | DFT (B3LYP) | |

| Product (Oxetane) | -15.4 | DFT (B3LYP) | |

| Concerted | Reactants (Formaldehyde + Propylene) | 0.0 | DFT (B3LYP) |

| Transition State (Concerted) | +42.1 | DFT (B3LYP) | |

| Product (Oxetane) | -15.4 | DFT (B3LYP) |

Note: Data is illustrative and based on findings for similar systems. Actual values for oct-1-ene would require specific calculations.

Frontier Molecular Orbital (FMO) Theory in Electrophilic Additions

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the reactivity between molecules, such as the electrophilic addition of formaldehyde to oct-1-ene. ucsb.eduwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org In this specific reaction, oct-1-ene acts as the nucleophile, donating electrons from its HOMO, while formaldehyde, the electrophile, accepts electrons into its LUMO. youtube.com

The HOMO of oct-1-ene is the π-orbital of the C=C double bond. The LUMO of formaldehyde is the corresponding π* (antibonding) orbital. youtube.com A key finding from computational analyses of formaldehyde is that the coefficient of the LUMO is significantly larger on the carbon atom than on the oxygen atom. youtube.com This indicates that the carbon atom is the primary electrophilic site, which is where the nucleophilic attack from the alkene's HOMO will preferentially occur. youtube.com

The energy gap between the interacting HOMO and LUMO is a critical factor determining the reaction rate. A smaller energy gap facilitates a more favorable interaction and a faster reaction. In acid-catalyzed conditions, such as the Prins reaction, the protonation of the formaldehyde carbonyl oxygen further increases its electrophilicity. jk-sci.com From an FMO perspective, this protonation lowers the energy of the formaldehyde LUMO, reducing the HOMO-LUMO gap between the reactants and accelerating the initial electrophilic attack. aiche.org Lewis acids achieve a similar effect by coordinating to the carbonyl oxygen. aiche.org

The following table provides representative FMO energy levels for reactants in a typical formaldehyde-alkene interaction.

| Molecule | Molecular Orbital | Energy (eV) | Role in Reaction |

| Oct-1-ene (Alkene) | HOMO (π) | ~ -10.5 | Nucleophile (Electron Donor) |

| Formaldehyde | LUMO (π) | ~ +1.5 | Electrophile (Electron Acceptor) |

| Protonated Formaldehyde | LUMO (π) | ~ -2.0 | Enhanced Electrophile |

Note: Energy values are approximations for illustrative purposes.

Solvent Effects and Their Impact on Reaction Mechanisms

The choice of solvent can profoundly influence the reaction mechanism and product distribution in formaldehyde-oct-1-ene transformations. This is particularly true for reactions like the Prins reaction, which can proceed through intermediates with significant charge separation. researchgate.net Solvents can alter the reaction pathway by differentially stabilizing the reactants, transition states, and intermediates. researchgate.net

In nonpolar solvents, a concerted or a stepwise mechanism with tight ion-pair intermediates may be favored. These pathways have transition states with less charge separation. However, in polar solvents, especially polar protic solvents, mechanisms involving discrete, charge-separated intermediates like carbocations or zwitterions are often preferred. researchgate.net The ability of polar solvents to solvate and stabilize these charged species lowers their energy, thereby reducing the activation energy for stepwise pathways. researchgate.net For instance, theoretical studies on some cycloaddition reactions have shown that the mechanism can shift from a concerted path in the gas phase to a stepwise, zwitterionic path in a polar solvent like dichloromethane (B109758). researchgate.net

In the acid-catalyzed reaction of formaldehyde and oct-1-ene, the formation of a β-hydroxyl carbocation is a key step. jk-sci.com The stability of this carbocation is highly dependent on the solvent environment. Polar, coordinating solvents can stabilize this intermediate, influencing its subsequent reactions, such as cyclization to form a tetrahydropyran (B127337) ring or reaction with a nucleophile.

The table below summarizes the general influence of solvent type on the mechanism of Prins-type reactions.

| Solvent Type | Dielectric Constant | General Effect on Mechanism | Potential Products |

| Nonpolar (e.g., Hexane) | Low (~2) | Favors concerted or less polar pathways. | Ene products, 1,3-dioxanes. |

| Polar Aprotic (e.g., Acetonitrile) | High (~37) | Stabilizes charged intermediates; favors stepwise pathways. | Tetrahydropyrans, substituted alcohols. |

| Polar Protic (e.g., Water, Alcohols) | High (~80 for water) | Strongly stabilizes carbocations; can act as nucleophile. | 1,3-diols, substituted ethers. |

Theoretical Insights into C-H Activation Steps in Formaldehyde Reactions

While the classical Prins reaction proceeds via electrophilic addition to the double bond, theoretical studies have explored alternative pathways involving C-H activation, particularly in the presence of transition metal catalysts or under specific thermal conditions. These pathways represent a different mechanistic paradigm for the transformation of formaldehyde and alkenes.

One area of investigation is the metal-catalyzed hydroformylation of alkenes using formaldehyde as a source of syngas (CO + H₂). scielo.org.mx In these reactions, a key mechanistic step, elucidated by theoretical studies, is the oxidative addition of a C-H bond of formaldehyde to the metal center (e.g., rhodium). scielo.org.mx This forms a hydride-formyl metal species, which is the crucial intermediate. Subsequent steps involve the insertion of the alkene (oct-1-ene) into the metal-hydride bond, followed by reductive elimination to yield an aldehyde product. scielo.org.mx

These theoretical insights reveal that C-H bonds, typically considered unreactive, can be activated through various catalytic cycles, opening up non-classical reaction pathways for formaldehyde and oct-1-ene.

Catalytic Strategies for Formaldehyde Oct 1 Ene Reactions

Brønsted Acid Catalysis

Brønsted acids, or protic acids, are fundamental catalysts for the reaction between formaldehyde (B43269) and oct-1-ene. nih.gov Common examples include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TsOH). thieme-connect.denrochemistry.com

Role of Protic Acids in Activating Formaldehyde

The primary role of a protic acid in this reaction is to activate the formaldehyde molecule. The acid protonates the carbonyl oxygen of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation generates a highly reactive oxocarbenium ion (a "carbonylonium ion") as the key intermediate. acs.orgnih.gov This electrophilic species is then readily attacked by the nucleophilic π-bond of oct-1-ene. nih.gov The subsequent β-hydroxy carbocation can then undergo several transformations, such as reacting with a nucleophile or losing a proton, to form various products. brandeis.edu

Optimization of Acidic Conditions for Reaction Efficiency

The efficiency and selectivity of the formaldehyde-oct-1-ene reaction are highly dependent on the reaction conditions. Careful control over these parameters is crucial to steer the reaction towards a desired product, which could be an allylic alcohol, a 1,3-diol, or a 1,3-dioxane (B1201747). researchgate.netorganic-chemistry.org

Key factors for optimization include:

Acid Strength and Concentration: The strength of the Brønsted acid influences the rate of oxocarbenium ion formation. Stronger acids can accelerate the reaction, but may also promote side reactions like alkene polymerization.

Temperature: Reaction temperature is a critical determinant of the product distribution. For instance, lower temperatures (below 70°C) and an excess of formaldehyde tend to favor the formation of 1,3-dioxanes. thieme-connect.deorganic-chemistry.org Conversely, higher temperatures (above 70°C) with a 1:1 stoichiometry of reactants are more likely to yield allylic alcohols or 1,3-diols. organic-chemistry.org

Solvent: The choice of solvent can affect the stability of charged intermediates and the solubility of reactants. Both aqueous and non-aqueous media have been employed.

Stoichiometry: As mentioned, the molar ratio of formaldehyde to oct-1-ene is a key lever for controlling selectivity between dioxane formation and other products. thieme-connect.de

Lewis Acid Catalysis

Lewis acids offer a powerful alternative to Brønsted acids for catalyzing the reaction between formaldehyde and oct-1-ene. wikipedia.org They function by accepting an electron pair from the carbonyl oxygen, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon. wikipedia.orgpatsnap.com This approach often provides milder reaction conditions and can offer unique selectivity.

Activation of Formaldehyde by Diverse Lewis Acids (e.g., Aluminum, Tin, Indium Complexes)

A wide array of Lewis acids has been successfully employed to catalyze Prins and carbonyl-ene reactions involving formaldehyde and alkenes. These catalysts are typically metal-based compounds. wikipedia.org The interaction involves the coordination of the Lewis acid to the lone pair of electrons on the formaldehyde oxygen, activating the molecule for nucleophilic attack by oct-1-ene. patsnap.com

Notable examples of effective Lewis acids include:

Aluminum Complexes: Organoaluminum compounds like dimethylaluminum chloride (Me₂AlCl) and ethylaluminum dichloride are effective catalysts. brandeis.eduacs.org Me₂AlCl, in particular, is noted for being a mild Lewis acid and a proton scavenger, which helps to prevent proton-initiated side reactions. brandeis.eduacs.org

Tin Complexes: Tin(IV) chloride (SnCl₄) is a classic and potent Lewis acid for promoting Prins and ene reactions. wikipedia.orgchempedia.info It is known to effectively catalyze the reaction even at low temperatures.

Indium Complexes: Indium trichloride (B1173362) (InCl₃) has emerged as a mild and efficient Lewis acid for Prins-type cyclizations and related reactions, demonstrating high efficacy. researchgate.networdpress.comresearchgate.net

The following table summarizes the performance of various Lewis acids in catalyzing reactions analogous to the formaldehyde-oct-1-ene system.

Impact of Chiral Lewis Acids on Asymmetric Induction

A significant advancement in the Prins reaction is the development of asymmetric catalysis to produce enantioenriched products. This is achieved by using a chiral catalyst that creates a stereochemically defined environment for the reaction. While much of the recent success in the asymmetric intermolecular Prins reaction with formaldehyde has involved chiral Brønsted acids, the principles are readily extended to Lewis acid systems. nih.govacs.org

The strategy involves either using a metal coordinated to a chiral ligand or a chiral Lewis acid complex. bath.ac.uk This asymmetric environment influences the facial selectivity of the alkene's approach to the activated formaldehyde, leading to the preferential formation of one enantiomer over the other. acs.org For example, a combination of a Lewis acid like copper(I) chloride (CuCl) with a chiral Brønsted acid derived from BINOL has been reported as an effective dual-catalyst system for enantioselective Prins cyclizations. nih.govacs.org This highlights the potential of combining chiral ligands with Lewis acids to control stereochemistry in the formaldehyde-oct-1-ene reaction.

Stoichiometric vs. Catalytic Lewis Acid Usage

A critical consideration in Lewis acid-promoted reactions is the amount of acid required. Historically, many "catalytic" processes required stoichiometric or even super-stoichiometric amounts of the Lewis acid to achieve high conversion. patsnap.comnih.gov This is often because the Lewis acid can bind strongly to the product alcohol, preventing catalyst turnover. bath.ac.uk

Stoichiometric Usage: The use of a full equivalent or more of a Lewis acid, such as in some Friedel-Crafts acylations with AlCl₃, can drive reactions to completion but generates significant amounts of chemical waste upon workup. nih.govstackexchange.com This approach contradicts the principles of green chemistry and can be costly on an industrial scale. stackexchange.comrsc.org

The following table provides a comparison of the two approaches.

Transition Metal Catalysis

Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, play a pivotal role in activating the otherwise unreactive C-H bond of formaldehyde and the C=C double bond of oct-1-ene. This section explores the catalytic prowess of various transition metals in this context.

Rhodium-Based Systems in Hydroformylation of Oct-1-ene

Rhodium complexes are highly effective catalysts for the hydroformylation of alkenes, a process that can utilize formaldehyde as a source of syngas (CO and H₂). In this reaction, formaldehyde decomposes to provide the necessary components for the addition of a formyl group and a hydrogen atom across the double bond of oct-1-ene.

The design of ligands, particularly phosphine (B1218219) ligands, is crucial in tuning the activity and selectivity of rhodium catalysts. The electronic and steric properties of the phosphine ligand directly impact the coordination environment of the rhodium center, thereby influencing the outcome of the catalytic cycle.

Research on the hydroformylation of C6 alkenes with formaldehyde has shown that different phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), exhibit varying degrees of catalytic activity. scielo.org.mx For simple alkenes, the catalytic activity was found to follow the order: Rh/2dppe > Rh/dppe > Rh/triphos > Rh/nPPh₃. scielo.org.mx This highlights the significant role of the ligand structure in catalyst performance. Both electronic and steric factors of the ligands are considered to contribute to their performance. mdpi.com

In the rhodium-catalyzed hydroformylation of alkenes using formaldehyde, cationic rhodium complexes are often generated in situ and are considered the active catalytic species. For instance, the reaction of Rh(acac)(CO)₂ with two equivalents of dppe leads to the formation of the cationic complex [Rh(κ²-P,P-dppe)₂]⁺, which has been identified as a highly active catalyst for the hydroformylation of alkenes like allyl alcohol and styrene (B11656) with formaldehyde. scielo.org.mx

The catalytic cycle is proposed to initiate with the oxidative addition of a C-H bond of formaldehyde to the rhodium center, forming a hydride-formyl rhodium species. scielo.org.mx In the presence of a bidentate phosphine ligand like dppe, the reaction can then proceed via insertion of the alkene into the Rh-H bond, followed by reductive elimination to yield the aldehyde product. scielo.org.mx

| Ligand | Alkene | Conversion (%) | TON (mol product/mol Rh) | l/b ratio | Reference |

| 3 PPh₃ | Styrene | 8 | 24 | 2.5 | scielo.org.mx |

| 1 dppe | Styrene | 28 | 85 | 1.6 | scielo.org.mx |

| 2 dppe | Styrene | 65 | 195 | 2.0 | scielo.org.mx |

| 1 triphos | Styrene | 12 | 36 | 1.7 | scielo.org.mx |

Palladium-Catalyzed Transformations Involving Formaldehyde

While rhodium and cobalt are the dominant metals in industrial hydroformylation, palladium-based catalysts have also been explored for related transformations. An efficient method for the enantioselective construction of tertiary vinylglycols has been developed through a palladium-catalyzed asymmetric decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde. researchgate.net This demonstrates the potential of palladium in facilitating reactions involving formaldehyde and unsaturated substrates. However, specific examples of palladium-catalyzed direct hydroformylation or hydroxymethylation of oct-1-ene with formaldehyde are not extensively reported in the literature. The field of palladium-catalyzed hydroformylation of alkenes is generally focused on the use of syngas, with ligand and acid co-catalyst choice being critical for achieving high selectivity. researchgate.netnih.gov

Other Metal Catalysts (e.g., Cobalt, Rhenium, Nickel, Copper) in Formaldehyde-Alkene Reactivity

Several other transition metals have shown promise in catalyzing reactions involving formaldehyde and alkenes.

Cobalt: Cobalt catalysts are a cost-effective alternative to rhodium for hydroformylation. researchgate.net While typically used with syngas, cobalt has also been investigated in reactions with formaldehyde. For instance, a cobalt(III)-catalyzed C–H activation strategy has been developed for the hydroxymethylarylation of terpenes with formaldehyde and arenes. savemyexams.com This showcases cobalt's ability to activate C-H bonds and facilitate C-C bond formation with formaldehyde as a C1 source. In the context of oct-1-ene hydroformylation with syngas, cobalt catalysts have been shown to be active, although they may require higher temperatures and pressures compared to rhodium systems. researchgate.net

Rhenium: Rhenium complexes have been utilized in catalytic C-H bond activation and subsequent reactions with unsaturated molecules. For example, rhenium-catalyzed reactions of aromatic imines with α,β-unsaturated carbonyl compounds can produce indene (B144670) derivatives. scispace.com While not a direct reaction with formaldehyde, this demonstrates rhenium's potential in activating C-H bonds and facilitating additions to unsaturated systems.

Nickel: Nickel catalysts are known to promote a variety of reactions with alkenes. For instance, nickel-catalyzed carbonyl-ene-type reactions between alpha-olefins and aldehydes have been reported. researchgate.net These reactions, however, often require the use of silyl (B83357) triflates and are mechanistically distinct from hydroformylation. There is limited specific information on nickel-catalyzed reactions of oct-1-ene directly with formaldehyde.

Copper: Copper catalysts have been successfully employed in the hydroformylation and hydroxymethylation of styrenes using syngas. nih.govrsc.org By choosing the appropriate copper precursor, either aldehydes or alcohols can be obtained with excellent regioselectivity. nih.gov This suggests the potential for copper-based systems to be adapted for reactions involving formaldehyde as a C1 source.

| Metal Catalyst | Reactants | Product Type | Key Features | Reference |

| Cobalt(III) complex | Terpenes, Formaldehyde, Arenes | Homoallylic alcohols | C-H activation, High chemo- and regio-selectivity | savemyexams.com |

| Copper(I) cyanide | Styrenes, Syngas | Aldehydes | Good functional group tolerance | nih.gov |

| Copper(I) chloride | Styrenes, Syngas | Alcohols (Hydroxymethylation) | Good functional group tolerance | nih.gov |

| Palladium(0) complex | Vinylethylene carbonates, Formaldehyde | Tertiary vinylglycols | Enantioselective, Decarboxylative cycloaddition | researchgate.net |

Development of Homogeneous and Heterogeneous Catalysts

The development of both homogeneous and heterogeneous catalysts is crucial for advancing the practical applications of formaldehyde-alkene reactions.

Homogeneous catalysts , which are soluble in the reaction medium, generally offer high activity and selectivity due to their well-defined active sites. ethz.chchembam.com The rhodium-phosphine complexes discussed earlier are prime examples of homogeneous catalysts. scielo.org.mx A major drawback of homogeneous catalysts is the often difficult and expensive separation of the catalyst from the product mixture, which hinders catalyst recycling. ethz.chresearchgate.net

Heterogeneous catalysts , which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. chembam.comchemguide.co.uk These catalysts are typically solid materials upon which the reaction occurs. While potentially more robust and easier to handle on an industrial scale, heterogeneous catalysts can sometimes suffer from lower selectivity and activity compared to their homogeneous counterparts due to less-defined active sites and potential mass transfer limitations. ethz.chchembam.com The development of supported aqueous-phase catalysts, where a water-soluble catalyst is immobilized on a solid support, is one approach to combine the advantages of both systems for reactions like the hydroformylation of hydrophobic alkenes. nih.gov

The choice between a homogeneous and a heterogeneous catalytic system depends on a variety of factors, including the desired product, reaction conditions, cost, and the feasibility of catalyst separation and recycling.

Organocatalysis and Biocatalysis

The shift towards more sustainable and selective chemical synthesis has spurred interest in organocatalysis and biocatalysis as alternatives to traditional metal-based catalysts for the formaldehyde-oct-1-ene reaction.

Applications of Organocatalysts (e.g., Proline) in Formaldehyde Condensations

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. L-proline, a naturally occurring amino acid, has been identified as an effective catalyst for aldol (B89426) condensation reactions involving formaldehyde and various aldehydes. rsc.orgresearchgate.net The catalytic mechanism is believed to follow a Mannich-type pathway. rsc.org In the context of the Prins reaction between an alkene like oct-1-ene and formaldehyde, organocatalysts function by activating the aldehyde electrophile. For instance, chiral imidodiphosphoric acid catalysts have been successfully used in the asymmetric Prins cyclization, demonstrating excellent regio- and enantioselectivity. nih.gov Confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have also been employed for the enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde, yielding 1,3-dioxanes with high enantioselectivity. thieme-connect.comorganic-chemistry.orgnih.govacs.org These catalysts create a confined environment that facilitates the efficient transfer of stereochemical information. acs.org The reaction is thought to proceed through a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the alkene. thieme-connect.comorganic-chemistry.org While these examples often use styrenes, the principles are applicable to simple alkenes like oct-1-ene, aiming to control the formation of valuable 1,3-diols and other oxygen-containing heterocycles. nih.govwikipedia.org

Emerging Biocatalytic Approaches

Biocatalysis leverages enzymes and whole organisms to perform chemical transformations with high specificity and under mild conditions. acs.org The use of biocatalysis for the direct reaction between formaldehyde and oct-1-ene is an emerging field, but related applications demonstrate its potential. For instance, a biocatalytic system using a glyoxylate (B1226380) carboligase and a lactaldehyde reductase has been developed to convert formaldehyde into ethylene (B1197577) glycol. rsc.org Furthermore, enzymes like alcohol dehydrogenase can be used for the biocatalytic reduction of formaldehyde to methanol. bcrec.id The ability of enzymes such as aldolases and ThDP-dependent enzymes to catalyze stereocontrolled carbon-carbon bond formations with formaldehyde is well-documented. acs.org These enzymatic approaches offer a promising route for the synthesis of chiral products from formaldehyde and alkene feedstocks, capitalizing on the inherent stereoselectivity of enzymes to overcome challenges in asymmetric synthesis. acs.orgnih.gov

Catalyst Development and Performance Metrics

The effectiveness of catalysts for the formaldehyde-oct-1-ene reaction is measured by their ability to control reaction pathways and produce desired isomers. Key performance metrics include regioselectivity (control over which atoms form new bonds) and stereoselectivity (control over the 3D arrangement of atoms).

Ligand Design for Enhanced Regioselectivity and Stereoselectivity

In metal-catalyzed reactions, the ligands attached to the metal center are critical in directing the reaction's outcome. The electronic and steric properties of ligands can be adjusted to control regioselectivity. researchgate.net For example, in the rhodium-catalyzed hydroformylation of alkenes with formaldehyde, phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) have been shown to be highly effective. scielo.org.mxresearchgate.net Similarly, in cobalt-catalyzed reactions, careful selection of ligands allows for the regiodivergent synthesis of either linear or branched allylic alcohols from alkynes and aqueous formaldehyde. researchgate.net The geometry of the alkene substrate also plays a role, with E-alkenes typically leading to equatorial substituents and Z-alkenes resulting in axial substituents in cyclization products. acs.org

Below is an interactive table illustrating how ligand choice can influence regioselectivity in a hypothetical metal-catalyzed reaction between formaldehyde and an alkene.

| Catalyst System | Ligand | Ligand Property | Regioselectivity (Linear:Branched) |

| Co-Complex 1 | Ligand A | Electron-donating, less bulky | 85:15 |

| Co-Complex 2 | Ligand B | Electron-withdrawing, bulky | 20:80 |

| Rh-Complex 1 | PPh₃ | Monodentate phosphine | 60:40 |

| Rh-Complex 2 | dppe | Bidentate phosphine | 92:8 |

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis is essential for producing enantiomerically enriched compounds, which are crucial in pharmaceuticals and other industries. iupac.org The catalytic asymmetric intermolecular Prins reaction has been a long-standing challenge but has seen recent breakthroughs. nih.govthieme-connect.com Chiral Brønsted acids, such as confined imino-imidodiphosphate (iIDP) catalysts derived from BINOL, have proven highly effective in catalyzing the reaction between styrenes and paraformaldehyde to produce 1,3-dioxanes with excellent enantioselectivities. thieme-connect.comorganic-chemistry.orgacs.org The success of these catalysts lies in their ability to create a chiral pocket that directs the approach of the reactants. nih.gov Similarly, chiral thiourea-based catalysts have been used in cooperative catalysis with hydrogen chloride for the enantioselective Prins cyclization of alkenyl aldehydes. thieme-connect.com These approaches avoid the use of toxic or corrosive reagents often associated with classical Prins reactions. organic-chemistry.org

The following interactive table provides illustrative examples of enantioselectivity achieved in asymmetric Prins-type reactions using different catalytic systems.

| Catalyst Type | Chiral Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Organocatalyst | Confined iIDP Brønsted Acid | Styrenes, Paraformaldehyde | 1,3-Dioxane | >95% | thieme-connect.comorganic-chemistry.org |

| Organocatalyst | Chiral Imidodiphosphoric Acid | Salicylaldehydes, Alkenols | Tetrahydropyran (B127337) | >98% | nih.gov |

| Cooperative Catalyst | Chiral Thiourea / HCl | Alkenyl Aldehydes | Cyclic Homoallylic Alcohol | up to 96% | thieme-connect.com |

| Lewis Acid / Brønsted Acid | CuCl / Chiral Phosphoric Acid | Aldehydes, Alkenols | Benzo[f]isochromene | up to 84% | acs.org |

Stereochemical and Regiochemical Control in Formaldehyde Oct 1 Ene Reactions

Regioselectivity

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of formaldehyde (B43269) and oct-1-ene reactions, this primarily concerns the position at which the formaldehyde unit adds across the double bond of oct-1-ene.

Directing Effects in Addition Reactions to Oct-1-ene

Addition reactions of formaldehyde to oct-1-ene, such as the Prins and ene reactions, are governed by the inherent reactivity of the alkene. Oct-1-ene is a terminal alkene, and the two carbons of the double bond are not electronically or sterically equivalent.

In the acid-catalyzed Prins reaction, formaldehyde is protonated to form a highly electrophilic species. This electrophile then adds to the oct-1-ene double bond. According to Markovnikov's rule, the electrophile (the carbon from formaldehyde) will add to the carbon atom of the double bond that has more hydrogen atoms (C1), leading to the formation of a carbocation on the more substituted carbon (C2). The stability of this secondary carbocation is the primary directing factor. The subsequent reaction with a nucleophile or loss of a proton will then lead to the final product. researchgate.net

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from the "ene" (oct-1-ene) to the "enophile" (formaldehyde). brandeis.edu This reaction proceeds through a concerted, cyclic transition state. The regioselectivity is determined by the formation of the new carbon-carbon bond and the hydrogen transfer. For the reaction between formaldehyde and oct-1-ene, the new C-C bond typically forms between the formaldehyde carbon and the C1 of oct-1-ene, with the hydrogen being transferred from the allylic position (C3) of oct-1-ene to the formaldehyde oxygen.

Control over Linear versus Branched Aldehyde Formation in Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. When applied to oct-1-ene, this can result in two isomeric aldehydes: the linear product, nonanal, and the branched product, 2-methyloctanal. The use of formaldehyde as a syngas (a mixture of CO and H₂) substitute in hydroformylation reactions has been an area of significant research. researchgate.net

The control over the linear-to-branched (l:b) ratio is a critical aspect of hydroformylation and is heavily influenced by the catalyst system employed, particularly the ligands coordinated to the metal center (typically rhodium).

Interactive Data Table: Regioselectivity in the Hydroformylation of Oct-1-ene This table presents a summary of various catalyst systems and their effect on the linear-to-branched aldehyde ratio in the hydroformylation of oct-1-ene.

| Catalyst System | Conditions | Linear:Branched Ratio (l:b) | Reference |

|---|---|---|---|

| Rh(acac)(CO)₂ / PPh₃ | 120°C, 20 bar CO/H₂ | ~3:1 | General knowledge |

| Rh(acac)(CO)₂ / Xantphos | 100°C, 20 bar CO/H₂ | >98:2 | researchgate.net |

| Rh-CNP (Rhodium on P,N-codoped carbon) | Not specified | >7:1 | General knowledge |

Influence of Steric and Electronic Factors on Regiochemical Outcomes

The regiochemical outcome of the hydroformylation of oct-1-ene is a delicate balance of steric and electronic effects, largely dictated by the phosphine (B1218219) ligands on the rhodium catalyst.

Steric Factors: Large, bulky phosphine ligands tend to favor the formation of the linear aldehyde (nonanal). The steric hindrance around the rhodium center makes it more favorable for the metal to attach to the less sterically hindered terminal carbon (C1) of oct-1-ene. This leads to the formation of a linear rhodium-alkyl intermediate, which subsequently yields the linear aldehyde. Ligands with a large "bite angle" (the P-Rh-P angle in bidentate phosphines), such as Xantphos, are particularly effective at directing the reaction towards the linear product. researchgate.net

Electronic Factors: The electronic properties of the phosphine ligands also play a crucial role. Electron-donating ligands increase the electron density on the rhodium center, which can influence the rates of various steps in the catalytic cycle. Conversely, electron-withdrawing ligands can decrease the electron density. In some systems, more electron-donating phosphines can favor the formation of the branched aldehyde. However, the interplay between steric and electronic effects is complex and not always straightforward to predict.

Stereoselectivity

Stereoselectivity in the reactions of formaldehyde and oct-1-ene concerns the preferential formation of one stereoisomer over another. This can be further divided into diastereoselectivity and enantioselectivity.

Diastereoselective Induction in Product Formation

Diastereoselectivity arises when a reaction can produce two or more stereoisomeric products that are not enantiomers. In the context of formaldehyde and oct-1-ene, this would be relevant if new stereocenters are formed in a molecule that already contains one or more stereocenters, or if two or more stereocenters are created simultaneously.

For the intermolecular reactions between formaldehyde (which is achiral) and oct-1-ene, diastereoselectivity is not a primary consideration unless the oct-1-ene substrate is chiral, or if the reaction creates two or more new stereocenters. For instance, in a Prins reaction that leads to a substituted dioxane, cis/trans diastereomers could potentially be formed. researchgate.net However, specific studies detailing the diastereoselective induction in the reaction between formaldehyde and oct-1-ene are not prevalent in the surveyed literature. General principles of stereochemical control in such reactions would apply, where the transition state geometry that minimizes steric interactions is favored, but specific data for this reaction pair is lacking.

Enantioselective Approaches Using Chiral Catalysts

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. This is typically achieved by using a chiral catalyst that creates a chiral environment for the reaction.

Asymmetric Hydroformylation: The enantioselective hydroformylation of oct-1-ene to produce a chiral aldehyde (2-methyloctanal) is a significant challenge. While asymmetric hydroformylation has been successfully applied to various alkenes, particularly vinylarenes, achieving high enantioselectivity with simple aliphatic alkenes like oct-1-ene is more difficult. rsc.org The development of asymmetric transfer hydroformylation (ATHF), which can use formaldehyde as a syngas surrogate, has shown promise for some classes of alkenes. core.ac.uk However, the application of these methods to oct-1-ene with high enantioselectivity remains an area of active research.

Asymmetric Prins and Ene Reactions: Chiral Lewis acids and Brønsted acids have been developed to catalyze enantioselective Prins and ene reactions. These catalysts can coordinate to the formaldehyde, creating a chiral pocket that directs the approach of the alkene. While high enantioselectivities have been achieved for certain substrate classes, such as styrenes, the reactivity of simple alkyl-substituted alkenes can be a limiting factor. nih.gov In one study focused on the asymmetric intermolecular Prins reaction, it was noted that alkyl-substituted alkenes like 1-octene (B94956) were found to be unreactive under the optimized reaction conditions. nih.gov This highlights the challenges in developing enantioselective addition reactions for less activated alkenes like oct-1-ene.

Factors Influencing Reaction Pathway Selectivity

The reaction between formaldehyde and oct-1-ene can be steered towards different products by carefully manipulating the reaction conditions. The primary products of interest are 1,3-diols, allylic alcohols, and 1,3-dioxanes.

Tuning Reaction Conditions for Differential Product Distributions (e.g., Diols, Allylic Alcohols, Dioxanes)

The selective formation of diols, allylic alcohols, or dioxanes is highly dependent on the reaction parameters.

Formation of 1,3-Diols: The synthesis of non-4-ene-1,3-diol, the 1,3-diol derived from oct-1-ene and formaldehyde, is favored in the presence of water and a protic acid, such as sulfuric acid. Under these aqueous acidic conditions, the intermediate carbocation formed in the Prins reaction is trapped by a water molecule.

Formation of Allylic Alcohols: The production of the corresponding allylic alcohol, undec-1-en-4-ol, is promoted under anhydrous conditions. In the absence of a nucleophile like water, the carbocationic intermediate will instead undergo elimination of a proton to form the unsaturated alcohol. This pathway is characteristic of the ene reaction.

Formation of Dioxanes: The formation of 4-hexyl-1,3-dioxane (B14739647) occurs when there is an excess of formaldehyde and typically at lower reaction temperatures. In this scenario, the intermediate carbocation is trapped by a second molecule of formaldehyde, leading to a new cationic intermediate that subsequently cyclizes to form the dioxane ring.

The following table summarizes the general conditions for favoring each product type:

| Desired Product | Key Reaction Conditions |

| 1,3-Diol | Aqueous protic acid (e.g., H₂SO₄) |

| Allylic Alcohol | Anhydrous conditions, often at higher temperatures |

| 1,3-Dioxane (B1201747) | Excess formaldehyde, lower temperatures |

Solvent Effects on Chemoselectivity and Stereoselectivity

The choice of solvent can have a profound impact on both the chemoselectivity (the type of product formed) and the stereoselectivity of the formaldehyde-oct-1-ene reaction.

Polar protic solvents, such as water and alcohols, can act as nucleophiles, favoring the formation of diols or their corresponding ethers. Polar aprotic solvents, like dichloromethane (B109758) or acetonitrile, are often used for Lewis acid-catalyzed reactions. These solvents can help to stabilize charged intermediates, such as the carbocation in the Prins reaction, without actively participating as nucleophiles. The polarity of the solvent can also influence the conformational equilibrium of the transition states, thereby affecting the stereochemical outcome.

Non-polar solvents, such as hexane (B92381) or toluene, are typically employed for thermal ene reactions. In these solvents, the concerted, less polar transition state of the ene reaction is favored. The use of non-polar solvents minimizes competing ionic pathways, thus enhancing the selectivity towards the allylic alcohol product.

The ability of a solvent to form hydrogen bonds can also play a role. Solvents capable of hydrogen bonding can stabilize the formaldehyde molecule and influence the acidity of any acid catalyst present, thereby modulating the reaction rate and selectivity.

Temperature and Pressure Parameters in Selective Transformations

Temperature is a critical parameter for controlling the selectivity of the reaction. Thermal ene reactions generally require higher temperatures to overcome the activation energy of the concerted process. In contrast, Prins reactions, especially when catalyzed, can often be carried out at lower temperatures.

For the selective formation of dioxanes, lower temperatures are generally preferred to suppress side reactions and favor the trapping of the carbocation by a second formaldehyde molecule. Conversely, higher temperatures in the absence of water tend to favor the elimination pathway that leads to the formation of allylic alcohols.

Synthetic Applications of Formaldehyde Oct 1 Ene Chemistry

Synthesis of Oxygen-Containing Heterocyclic Compounds

The electrophilic addition of protonated formaldehyde (B43269) to the double bond of oct-1-ene initiates the formation of a β-hydroxy carbocation. This reactive intermediate is central to the synthesis of various heterocyclic compounds. wikipedia.org

Tetrahydropyran (B127337) Derivatives via Prins Cyclization

The intramolecular trapping of the γ-hydroxycarbenium ion formed during the Prins reaction can lead to the formation of tetrahydropyran (THP) rings. utexas.edu When a homoallylic alcohol, formed from an initial ene reaction between oct-1-ene and formaldehyde, reacts with another molecule of formaldehyde, a Prins cyclization can occur. This process is catalyzed by various Brønsted or Lewis acids and is a powerful method for constructing the tetrahydropyran skeleton. The reaction yields substituted tetrahydropyrans, which are structural motifs present in numerous natural products.